
3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound is also known as BSN-272 and has been studied extensively for its biological activities and mechanisms of action.
作用机制
The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancer cells and contributes to tumor growth and survival. The compound binds to the active site of CA IX and inhibits its activity, leading to a decrease in tumor cell proliferation and survival. Additionally, the compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of CA IX and the NF-kB signaling pathway. By inhibiting CA IX, the compound reduces the acidity of the tumor microenvironment, which is crucial for tumor cell survival and proliferation. Additionally, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anticancer activity. The inhibition of the NF-kB signaling pathway by the compound leads to a decrease in inflammation, which is beneficial for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments include its potent anticancer activity, its well-established synthesis method, and its ability to inhibit CA IX and the NF-kB signaling pathway. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
未来方向
There are several future directions for the study of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, including its interaction with other proteins and enzymes. Additionally, the development of more potent and selective CA IX inhibitors based on the structure of this compound is another area of future research.
合成方法
The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves the reaction of 2-methyl-3-nitroaniline with benzyl chloroformate, followed by the reaction of the resulting product with 4-methoxybenzoyl chloride and sodium sulfite. The final product is obtained after purification through column chromatography. The synthesis of this compound has been reported in several scientific publications, and the procedure is well-established.
科学研究应用
The scientific research application of 3-(benzylsulfamoyl)-4-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is mainly focused on its potential as a therapeutic agent. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been studied for its anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-16(26)18-9-6-10-20(13-18)25-23(27)19-11-12-21(30-2)22(14-19)31(28,29)24-15-17-7-4-3-5-8-17/h3-14,24H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANJKMLHXVQFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

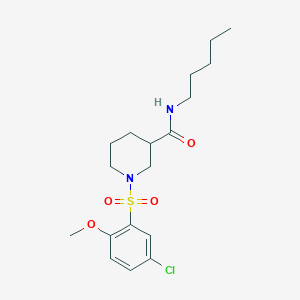
![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)



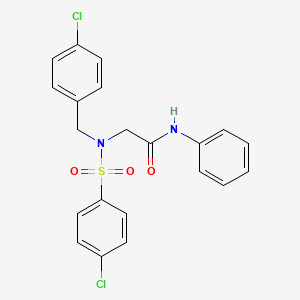

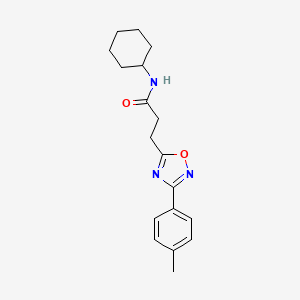

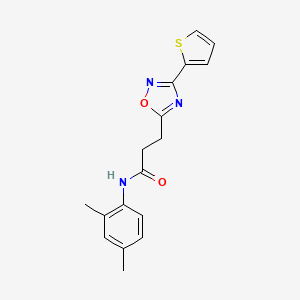
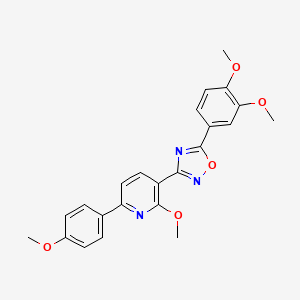

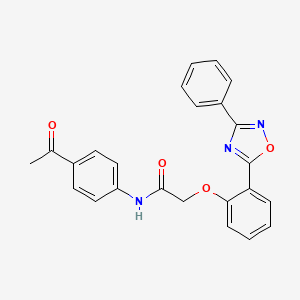
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)